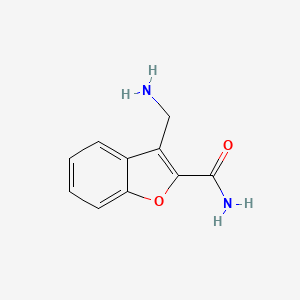

3-(Aminomethyl)-1-benzofuran-2-carboxamide

Description

Contextualization within Benzofuran (B130515) Chemistry

The benzofuran scaffold, a fusion of a benzene (B151609) ring and a furan (B31954) ring, is a privileged structure in medicinal chemistry. rsc.org Benzofuran derivatives are found in a wide range of natural products and synthetic compounds that exhibit diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. researchgate.netnih.govnih.gov The versatility of the benzofuran ring system allows for the introduction of various substituents, leading to a vast chemical space for the development of novel therapeutic agents. acs.org The specific substitution pattern in 3-(Aminomethyl)-1-benzofuran-2-carboxamide places it within a class of highly functionalized benzofurans that are of interest for their potential biological activities. nih.gov

Significance of the Carboxamide and Aminomethyl Moieties in Synthetic and Medicinal Chemistry

The carboxamide group is a fundamental functional group in medicinal chemistry, known for its ability to form hydrogen bonds and participate in various intermolecular interactions. This moiety is a common feature in many approved drugs and is often used to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov The aminomethyl group, a primary amine attached to a methylene (B1212753) bridge, is another important pharmacophore. It can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with biological targets. The presence of both these groups on the benzofuran scaffold of 3-(Aminomethyl)-1-benzofuran-2-carboxamide suggests a molecule with the potential for high affinity and specificity for biological targets.

Overview of Research Trajectories for Novel Benzofuran Derivatives

Research into novel benzofuran derivatives is a dynamic and evolving field. Current research trajectories are focused on the synthesis and evaluation of new compounds with improved biological activities and novel mechanisms of action. Key areas of investigation include the development of new antimicrobial agents to combat drug-resistant pathogens, the design of potent and selective anticancer agents, and the discovery of novel treatments for neurodegenerative diseases. rsc.orgnih.govnih.gov The synthesis of structurally diverse libraries of benzofuran derivatives, including those with carboxamide and aminomethyl substitutions, is a common strategy to explore the structure-activity relationships of this important class of compounds. nih.govchemrxiv.org

The following table summarizes the biological activities of some representative benzofuran derivatives from recent studies, illustrating the therapeutic potential within this class of compounds.

| Compound Class | Example Biological Activity | Reference |

| 3-(Glycinamido)-benzofuran-2-carboxamides | Antimicrobial, Anti-inflammatory | researchgate.net |

| Substituted Benzofuran-2-carboxamides | Neuroprotective, Antioxidant | nih.gov |

| 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | Antioxidant | nih.gov |

| General Benzofuran Derivatives | Anticancer, Antiviral | medcraveonline.com |

Historical Development and Discovery Context in Academic Literature

The synthesis of the benzofuran ring system dates back to the 19th century, with numerous methods developed over the years for its construction and functionalization. researchgate.net The development of modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, has greatly expanded the ability to create complex and highly substituted benzofuran derivatives. acs.org While a specific discovery paper for 3-(Aminomethyl)-1-benzofuran-2-carboxamide is not prominent in the academic literature, its synthesis is made possible through the application of well-established synthetic routes for benzofuran-2-carboxamides and subsequent functionalization at the 3-position. nih.govchemrxiv.org The interest in this specific substitution pattern likely arose from the known pharmacological importance of both the carboxamide and aminomethyl groups in drug design.

Current State of Research and Emerging Areas of Investigation

The current state of research on benzofuran derivatives is characterized by a multidisciplinary approach, combining advanced synthetic chemistry, computational modeling, and a wide range of biological assays to identify and optimize new lead compounds. researchgate.net Emerging areas of investigation include the development of benzofuran-based compounds as probes for chemical biology, the exploration of their potential in materials science, and the continued search for novel therapeutic applications. rsc.org The unique combination of a benzofuran core with aminomethyl and carboxamide functionalities in 3-(Aminomethyl)-1-benzofuran-2-carboxamide places it as a compound of interest for future investigations within these emerging research areas. The potential for this molecule to interact with multiple biological targets makes it a candidate for the development of multi-target drugs, a growing area of interest in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13/h1-4H,5,11H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLVOKQBAZMTIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Aminomethyl 1 Benzofuran 2 Carboxamide

Established Synthetic Routes for the Benzofuran (B130515) Core Construction

The formation of the benzofuran ring system is the foundational step in the synthesis of 3-(Aminomethyl)-1-benzofuran-2-carboxamide. Various methodologies have been developed for this purpose, broadly categorized into cyclization reactions and modern cross-coupling strategies.

Cyclization Reactions for Benzofuran Ring Formation

Intramolecular cyclization reactions are a classical and widely employed approach for the synthesis of the benzofuran core. These methods typically involve the formation of a C-O bond between a phenolic hydroxyl group and an adjacent side chain. A common strategy is the acid-catalyzed cyclization of appropriately substituted phenols. For instance, α-aryloxyketones can undergo cyclodehydration under acidic conditions to yield benzofurans.

Another significant cyclization method is the Perkin rearrangement, which traditionally involves the base-catalyzed reaction of a 3-bromocoumarin to yield a benzofuran-2-carboxylic acid. Microwave-assisted variations of this reaction have been shown to significantly reduce reaction times.

A variety of precursors can be utilized for these cyclization strategies, each with its own set of reaction conditions and advantages. The choice of method often depends on the desired substitution pattern on the benzofuran ring.

| Precursor Type | Reagents and Conditions | Product | Reference |

| α-Aryloxyketones | Strong acids (e.g., H₂SO₄, PPA), heat | Substituted benzofurans | General textbook knowledge |

| 3-Bromocoumarins | Base (e.g., NaOH), heat (conventional or microwave) | Benzofuran-2-carboxylic acids | General textbook knowledge |

| o-Alkynylphenols | Transition metal catalysts (e.g., Pd, Au, Cu salts) | 2-Substituted benzofurans | General textbook knowledge |

| 2-Hydroxychalcones | Hypervalent iodine reagents, followed by acid or base treatment | 3-Acyl or 3-formylbenzofurans | nih.gov |

Palladium-Catalyzed and Other Cross-Coupling Strategies

Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for the construction of heterocyclic systems, including benzofurans. These methods offer high efficiency and functional group tolerance.

One prominent strategy involves the intramolecular oxidative C-H/O-H cyclization of 2-vinylphenols. This reaction is often catalyzed by a palladium(II) salt in the presence of an oxidant. Another widely used approach is the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization (alkoxypalladation) to form the benzofuran ring.

These cross-coupling strategies provide access to a diverse range of substituted benzofurans that might be difficult to synthesize via classical cyclization methods.

| Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |

| Intramolecular Oxidative Cyclization | 2-Vinylphenols | Pd(OAc)₂, oxidant (e.g., O₂, Cu(OAc)₂) | 2-Substituted benzofurans | General textbook knowledge |

| Sonogashira Coupling/Cyclization | o-Halophenols, Terminal alkynes | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, base | 2-Substituted benzofurans | General textbook knowledge |

| C-H Arylation | N-(quinolin-8-yl)benzofuran-2-carboxamides, Aryl iodides | Pd(OAc)₂, AgOAc, NaOAc | C3-arylated benzofuran-2-carboxamides | nih.gov |

Introduction of the Carboxamide Group at the 2-Position

Once the benzofuran core is established, the next critical step is the introduction of the carboxamide group at the 2-position. This is typically achieved through standard amidation procedures starting from a benzofuran-2-carboxylic acid precursor.

Amidation Reactions and Precursors

The most common precursor for the synthesis of the 2-carboxamide (B11827560) is benzofuran-2-carboxylic acid. This carboxylic acid can be activated to facilitate nucleophilic attack by ammonia (B1221849) or an amine. Standard activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator like 4-dimethylaminopyridine (B28879) (DMAP) can be used to directly couple the carboxylic acid with an amine.

In a modular approach, an 8-aminoquinoline (B160924) (8-AQ) auxiliary can be installed on the benzofuran-2-carboxylic acid. This not only serves as a directing group for C-H functionalization at the 3-position but can also be subsequently replaced by other amines via a transamidation procedure. nih.gov

Optimization of Reaction Conditions for Carboxamide Formation

The efficiency of the amidation reaction can be optimized by careful selection of the solvent, temperature, and stoichiometry of the reagents. For the formation of the primary carboxamide, aqueous or gaseous ammonia is typically used to react with the activated carboxylic acid derivative. Anhydrous conditions and a non-protic solvent are generally preferred to avoid hydrolysis of the activated intermediate. The use of a base, such as triethylamine (B128534) or pyridine, is often necessary to neutralize the acid generated during the reaction.

The transamidation of N-(quinolin-8-yl)benzofuran-2-carboxamides involves a two-step, one-pot procedure. nih.gov The first step is the activation of the amide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and DMAP. The resulting N-acyl-Boc-carbamate is then subjected to aminolysis with the desired amine.

| Precursor | Activating/Coupling Reagent | Amine Source | General Conditions | Product |

| Benzofuran-2-carboxylic acid | SOCl₂ or (COCl)₂ | Ammonia | Anhydrous, non-protic solvent | 1-Benzofuran-2-carboxamide |

| Benzofuran-2-carboxylic acid | DCC, DMAP | Ammonia or primary/secondary amine | Anhydrous, non-protic solvent | Substituted 1-benzofuran-2-carboxamides |

| N-(quinolin-8-yl)benzofuran-2-carboxamide | Boc₂O, DMAP | Various amines | MeCN then Toluene, 60 °C | Substituted 1-benzofuran-2-carboxamides |

Synthesis and Modification of the Aminomethyl Moiety at the 3-Position

The final stage in the synthesis of 3-(Aminomethyl)-1-benzofuran-2-carboxamide is the introduction and modification of the aminomethyl group at the 3-position. This can be achieved through various synthetic strategies, often involving the functionalization of a pre-formed 1-benzofuran-2-carboxamide.

A plausible and efficient method is the Mannich reaction. This three-component condensation involves the reaction of the 1-benzofuran-2-carboxamide with formaldehyde (B43269) and a suitable amine, typically under acidic conditions. researchgate.net For the synthesis of the primary aminomethyl group, a protected amine or ammonia equivalent would be required, followed by a deprotection step. For instance, the use of a secondary amine like morpholine (B109124) in a Mannich reaction on a similar benzofuran scaffold has been reported.

Another viable route involves the formylation of the 1-benzofuran-2-carboxamide at the 3-position to yield 3-formyl-1-benzofuran-2-carboxamide. This aldehyde can then be converted to the aminomethyl group via reductive amination. nih.gov This two-step process involves the formation of an imine with ammonia or a protected amine, followed by reduction with a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). youtube.commasterorganicchemistry.com

Alternatively, a 3-methyl-1-benzofuran-2-carboxamide could be halogenated at the methyl group to form a 3-(halomethyl) intermediate, which can then undergo nucleophilic substitution with an amine source.

| Synthetic Strategy | Precursor | Reagents and Conditions | Intermediate/Product | Reference |

| Mannich Reaction | 1-Benzofuran-2-carboxamide | Formaldehyde, Amine (e.g., secondary amine), Acid catalyst | 3-(Dialkylaminomethyl)-1-benzofuran-2-carboxamide | researchgate.net |

| Formylation followed by Reductive Amination | 1-Benzofuran-2-carboxamide | Formylating agent (e.g., Vilsmeier-Haack reagent) | 3-Formyl-1-benzofuran-2-carboxamide | nih.gov |

| Reductive Amination | 3-Formyl-1-benzofuran-2-carboxamide | Ammonia, Reducing agent (e.g., NaBH₄, NaBH₃CN) | 3-(Aminomethyl)-1-benzofuran-2-carboxamide | youtube.commasterorganicchemistry.com |

| Halogenation and Amination | 3-Methyl-1-benzofuran-2-carboxamide | Halogenating agent (e.g., NBS), Amine | 3-(Aminomethyl)-1-benzofuran-2-carboxamide | General textbook knowledge |

Strategies for Aminomethyl Group Introduction

The introduction of the aminomethyl group (-CH₂NH₂) at the C3 position of the benzofuran-2-carboxamide (B1298429) scaffold is a key synthetic challenge. Several precursor functionalities can be envisaged for its installation.

One common strategy involves the reduction of a 3-cyano (-CN) or 3-nitrovinyl group. For instance, a 3-cyanobenzofuran-2-carboxamide intermediate can be subjected to catalytic hydrogenation using reagents like Raney Nickel or Lithium Aluminum Hydride (LAH) to yield the desired aminomethyl product.

Another viable route starts from a 3-formylbenzofuran-2-carboxamide intermediate. nih.gov This aldehyde can be converted to the aminomethyl group through reductive amination, a process detailed in the following section.

Alternatively, a 3-halomethyl derivative, such as 3-(bromomethyl)-1-benzofuran-2-carboxamide, can serve as a precursor. This intermediate can be reacted with an amine source, such as ammonia or a protected amine equivalent like potassium phthalimide (B116566) (in a Gabriel synthesis), followed by deprotection to furnish the primary amine.

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, providing a direct pathway from a carbonyl compound to an amine. youtube.commasterorganicchemistry.com In the context of synthesizing 3-(Aminomethyl)-1-benzofuran-2-carboxamide, this approach would typically start with 3-formyl-1-benzofuran-2-carboxamide.

The process involves two key steps that are often performed in a single pot:

Imine Formation: The aldehyde at the C3 position reacts with an ammonia source (e.g., ammonium (B1175870) formate (B1220265) or aqueous ammonia) to form an intermediate imine or iminium ion. google.com

Reduction: A reducing agent present in the reaction mixture selectively reduces the imine to the corresponding amine. masterorganicchemistry.com

The choice of reducing agent is critical for the success of the reaction, as it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the formed imine. masterorganicchemistry.com Common reagents that fulfill this requirement are sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.commasterorganicchemistry.com Catalytic hydrogenation over palladium or platinum catalysts can also be employed. youtube.com

| Reducing Agent | Nitrogen Source | Typical Conditions | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia, Ammonium Acetate | Methanol, pH 6-7 | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ammonia, Ammonium Acetate | Dichloroethane, Acetic Acid | masterorganicchemistry.com |

| H₂/Palladium on Carbon (Pd/C) | Ammonia | Ethanol, Pressurized H₂ | youtube.com |

| Formic Acid / Formamide (Leuckart Reaction) | Formamide | Heating (160-185°C) | google.com |

Protecting Group Chemistry in Synthesis

Due to the presence of multiple reactive sites—specifically the primary amine of the aminomethyl group and the N-H of the carboxamide—protecting group chemistry is essential for achieving selective transformations. rsc.org The aminomethyl group, being a nucleophile, often requires protection to prevent unwanted side reactions during subsequent synthetic steps, such as modifications to the benzofuran ring or the carboxamide. jocpr.com

Carbamates are the most common class of protecting groups for amines. The tert-butyloxycarbonyl (Boc) group is frequently used due to its ease of installation using Boc-anhydride ((Boc)₂O) and its straightforward removal under acidic conditions (e.g., with trifluoroacetic acid, TFA). chemrxiv.org Another common choice is the benzyloxycarbonyl (Cbz) group, which is stable under a variety of conditions but can be selectively removed by catalytic hydrogenation.

The strategic use of orthogonal protecting groups allows for the selective deprotection of one functional group while others remain intact. For example, a Boc-protected amine can be deprotected without affecting a Cbz-protected amine in the same molecule. This strategic protection and deprotection are fundamental in complex, multi-step syntheses. chemrxiv.org

Derivatization and Structural Modifications of 3-(Aminomethyl)-1-benzofuran-2-carboxamide

Derivatization of the parent compound is crucial for exploring its chemical space and for conducting structure-activity relationship (SAR) studies, which aim to optimize biological activity. researchgate.net Modifications can be targeted at the aminomethyl group, the benzofuran ring system, or the carboxamide moiety.

N-Alkylation and N-Acylation of the Aminomethyl Group

The primary amine of the aminomethyl group is a versatile handle for introducing a wide array of substituents.

N-Alkylation: This process involves the reaction of the amine with alkylating agents such as alkyl halides or the use of reductive amination with other aldehydes or ketones. nih.govresearchgate.net This modification allows for the synthesis of secondary and tertiary amines, enabling fine-tuning of properties like basicity, lipophilicity, and steric profile.

Modifications to the Benzofuran Ring System

Altering the substitution pattern on the benzofuran core is a key strategy for modulating the electronic and steric properties of the molecule. nih.govnih.gov There are two primary approaches to achieve this:

Synthesis from Substituted Precursors: The benzofuran ring is often constructed via cyclization reactions starting from substituted phenols. nih.govnih.gov By choosing appropriately substituted starting materials, derivatives with various functional groups (e.g., methoxy (B1213986), chloro, methyl) on the benzene (B151609) portion of the ring system can be prepared.

Post-Cyclization C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the pre-formed benzofuran scaffold. mdpi.comdiva-portal.org For example, palladium-catalyzed C-H arylation can be used to install a variety of aryl and heteroaryl substituents at specific positions, offering a modular approach to a diverse library of compounds. nih.govchemrxiv.orgmdpi.comdiva-portal.org

Diversification Strategies for Structure-Activity Relationship (SAR) Studies

SAR studies systematically investigate how changes in a molecule's structure affect its biological activity. For 3-(Aminomethyl)-1-benzofuran-2-carboxamide derivatives, a modular and divergent synthetic strategy is highly effective for generating the necessary compound libraries. nih.govmdpi.comdiva-portal.org

A powerful approach combines C-H functionalization to diversify the core scaffold with subsequent modifications of the side chains. For example, Olsson et al. have developed a strategy using a removable 8-aminoquinoline directing group on the C2-carboxamide. nih.govchemrxiv.orgmdpi.comdiva-portal.org This allows for palladium-catalyzed C-H arylation at the C3 position. Following this, the directing group is replaced by various other amines via a transamidation protocol, yielding a diverse set of C2-carboxamides. nih.govchemrxiv.orgmdpi.comdiva-portal.org This method provides access to a wide range of C3-substituted benzofuran-2-carboxamide derivatives. nih.govchemrxiv.orgmdpi.comdiva-portal.org

The aminomethyl group at C3 can then be further functionalized via N-alkylation or N-acylation as described previously. This multi-pronged diversification strategy enables a thorough exploration of the SAR by systematically varying substituents at three key regions of the molecule: the C2-carboxamide, the C3 position, and the aminomethyl nitrogen.

| Modification Site | Example Precursor | Reaction Type | Example Substituents Introduced | Reference |

|---|---|---|---|---|

| C3-Position | N-(quinolin-8-yl)benzofuran-2-carboxamide | Pd-catalyzed C-H Arylation | Aryl groups (e.g., 4-methoxyphenyl (B3050149), 3,5-dimethylphenyl), Heteroaryl groups (e.g., thiophenyl) | chemrxiv.org |

| C2-Carboxamide | C3-Arylated N-(quinolin-8-yl)benzofuran-2-carboxamide | Transamidation | Benzylamine, Piperonylamine, Pyrrolidine | chemrxiv.org |

| Aminomethyl Group (Nitrogen) | 3-(Aminomethyl)-1-benzofuran-2-carboxamide | N-Alkylation / N-Acylation | Alkyl chains, Benzyl (B1604629) groups, Acetyl groups | nih.govresearchgate.net |

| Benzene Ring | Substituted 2-hydroxybenzaldehyde | Ring Synthesis | Methoxy, Chloro, Fluoro groups | nih.gov |

Molecular Target Identification and Mechanistic Elucidation of 3 Aminomethyl 1 Benzofuran 2 Carboxamide

Hypothesized Molecular Targets and Binding Interactions

While direct and conclusive evidence identifying the primary molecular targets of 3-(Aminomethyl)-1-benzofuran-2-carboxamide is not yet available in peer-reviewed literature, preliminary studies and research on structurally similar compounds provide a foundation for several well-reasoned hypotheses. The benzofuran (B130515) core, coupled with the aminomethyl and carboxamide functional groups, suggests potential interactions with a variety of biological macromolecules.

Receptor Binding Studies (e.g., G-Protein Coupled Receptors, Ion Channels)

Currently, there is a notable absence of published receptor binding assays specifically for 3-(Aminomethyl)-1-benzofuran-2-carboxamide. However, studies on analogous benzofuran derivatives have indicated possible interactions with aminergic G-protein coupled receptors (GPCRs). For instance, certain N-substituted 2,3-dihydro-2-aminomethyl-2H-1-benzofuran derivatives have demonstrated an affinity for serotonin (B10506) receptors, particularly the 5-HT1A subtype. While these findings pertain to structurally related molecules and not the specific compound , they suggest that GPCRs could be a plausible target class for 3-(Aminomethyl)-1-benzofuran-2-carboxamide, warranting further investigation. The structural features of the compound, including its aromatic ring system and basic aminomethyl group, are consistent with pharmacophores known to interact with the binding pockets of various GPCRs.

Enzyme Inhibition or Activation Assays

The potential for 3-(Aminomethyl)-1-benzofuran-2-carboxamide to modulate enzyme activity has been inferred from studies on its derivatives. A significant area of interest has been the inhibition of cholinesterases, enzymes critical in neurotransmission. Research on 3-aminobenzofuran derivatives has revealed inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Although specific IC50 or Ki values for 3-(Aminomethyl)-1-benzofuran-2-carboxamide are not documented, the shared benzofuran scaffold suggests that it may also possess cholinesterase-inhibiting properties.

Furthermore, other benzofuran-2-carboxamide (B1298429) derivatives have been explored as inhibitors of enzymes such as Sortase A, which is involved in bacterial pathogenesis. These findings broaden the scope of potential enzyme targets for this class of compounds. The carboxamide moiety, in particular, is a common feature in many enzyme inhibitors, capable of forming key hydrogen bond interactions within an enzyme's active site.

Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) is an emerging area of therapeutic intervention. The benzofuran scaffold is recognized for its ability to present functional groups in a defined spatial orientation, a desirable characteristic for molecules designed to disrupt or stabilize PPIs. One area where benzofuran-2-carboxamide derivatives have been investigated is in the modulation of amyloid-beta (Aβ) aggregation, a process central to the pathology of Alzheimer's disease. By interfering with the self-assembly of Aβ monomers, these compounds can be considered modulators of Aβ-Aβ protein interactions. While direct evidence for 3-(Aminomethyl)-1-benzofuran-2-carboxamide in this context is lacking, its structural similarity to known Aβ aggregation modulators makes this a compelling hypothesis for future research.

Cellular Pathway Perturbations by 3-(Aminomethyl)-1-benzofuran-2-carboxamide

The downstream cellular consequences of the putative molecular interactions of 3-(Aminomethyl)-1-benzofuran-2-carboxamide are largely yet to be elucidated. However, based on the hypothesized targets, several cellular pathways may be affected.

Investigation of Intracellular Signaling Cascades

Given the potential for this compound to interact with GPCRs, it is plausible that it could modulate various intracellular signaling cascades. For example, interaction with a Gs-coupled receptor could lead to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels, while interaction with a Gi-coupled receptor would have the opposite effect. Similarly, engagement with a Gq-coupled receptor could activate the phospholipase C pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of protein kinase C (PKC).

The neuroprotective effects observed with some benzofuran-2-carboxamide derivatives suggest a potential influence on signaling pathways related to cell survival and apoptosis. Further research is needed to determine if 3-(Aminomethyl)-1-benzofuran-2-carboxamide can modulate key signaling nodes such as the Akt/PI3K or MAPK/ERK pathways in neuronal cells.

Gene Expression and Proteomic Profiling in in vitro Models

To date, comprehensive gene expression or proteomic profiling studies specifically examining the effects of 3-(Aminomethyl)-1-benzofuran-2-carboxamide in in vitro models have not been reported in the scientific literature. Such studies would be invaluable in providing an unbiased, system-wide view of the cellular response to this compound.

Hypothetically, if the compound were to inhibit cholinesterases in a neuronal cell model, one might expect to see changes in the expression of genes related to cholinergic signaling, synaptic plasticity, and neuronal maintenance. Similarly, if it were to modulate Aβ aggregation, proteomic analysis could reveal changes in the cellular machinery involved in protein folding and clearance, such as chaperones and components of the ubiquitin-proteasome system. The absence of such data represents a significant gap in our understanding of the compound's cellular mechanism of action. Future research employing techniques such as RNA-sequencing and mass spectrometry-based proteomics will be crucial in mapping the cellular pathways perturbed by 3-(Aminomethyl)-1-benzofuran-2-carboxamide.

Metabolic Pathway Interventions

The benzofuran-2-carboxamide scaffold has been identified as a promising framework for the development of inhibitors of enzymes involved in key metabolic pathways. Notably, modified benzofuran-carboxamide compounds have been investigated as inhibitors of glucosylceramide synthase (GCS). nih.gov GCS is a critical enzyme in the biosynthesis of glycosphingolipids, a class of lipids involved in various cellular processes. nih.gov Inhibition of GCS can be a therapeutic strategy for lysosomal storage diseases such as Gaucher's disease, which is characterized by the accumulation of glucosylceramide. nih.gov

While the specific inhibitory activity of 3-(Aminomethyl)-1-benzofuran-2-carboxamide on GCS has not been reported, the exploration of its structural analogs in this context suggests that this class of compounds has the potential to intervene in metabolic pathways related to lipid metabolism. Further studies would be necessary to determine if 3-(Aminomethyl)-1-benzofuran-2-carboxamide shares this activity and to what extent.

Mechanisms of Action at the Subcellular Level

Investigations into the subcellular effects of benzofuran derivatives have pointed towards their interaction with several key organelles and signaling pathways.

Lysosomal and Endosomal Pathway Modulation

The involvement of benzofuran-2-carboxamide derivatives in metabolic pathways associated with lysosomal function, such as the inhibition of glucosylceramide synthase, suggests a potential for these compounds to modulate lysosomal and endosomal pathways. nih.gov Lysosomal storage diseases are often characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes. nih.gov By inhibiting GCS, certain benzofuran-carboxamides can reduce the substrate load on the lysosome, thereby alleviating the pathological phenotype. nih.gov

This indirect modulation of lysosomal function through metabolic intervention points to a possible area of investigation for 3-(Aminomethyl)-1-benzofuran-2-carboxamide. Determining its effects on lysosomal enzyme activity, lysosomal pH, and autophagic flux would be crucial in understanding its subcellular mechanism of action.

Nuclear Receptor Interactions

Direct evidence of interactions between 3-(Aminomethyl)-1-benzofuran-2-carboxamide and nuclear receptors is not currently available. However, the planar, heterocyclic structure of the benzofuran core is a feature found in many molecules that interact with these ligand-activated transcription factors. Nuclear receptors possess ligand-binding domains that accommodate a variety of small molecules, leading to the regulation of gene expression.

Some research has explored the interaction of other heterocyclic compounds with nuclear receptors, revealing both agonistic and antagonistic activities. The potential for 3-(Aminomethyl)-1-benzofuran-2-carboxamide to bind to nuclear receptors remains an open area of research. Screening this compound against a panel of nuclear receptors could reveal novel biological targets and therapeutic applications.

Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening has emerged as a valuable tool in the discovery of novel bioactive compounds, including those with a benzofuran-2-carboxamide scaffold.

High-Throughput Screening (HTS) Approaches

High-throughput screening (HTS) has been instrumental in identifying benzofuran derivatives with therapeutic potential. Large chemical libraries are screened in cell-based or biochemical assays to identify "hit" compounds that elicit a desired phenotypic response. For example, HTS has been successfully employed to identify benzofuran compounds as inhibitors of the hepatitis C virus (HCV). nih.gov In such screens, a cell-based HCV luciferase reporter assay was used to screen a large collection of small molecules, leading to the discovery of a benzofuran class of HCV inhibitors. nih.gov

Subsequent optimization of these initial hits through medicinal chemistry efforts can lead to the development of potent and selective drug candidates. The generation of structurally diverse libraries of benzofuran-2-carboxamide derivatives, including compounds like 3-(Aminomethyl)-1-benzofuran-2-carboxamide, is a key strategy for their successful application in HTS campaigns. mdpi.com Target deconvolution strategies are then employed to identify the specific molecular targets responsible for the observed phenotype of the hit compounds.

Affinity Chromatography and Chemical Proteomics for Target Validation

The definitive identification and validation of molecular targets are crucial steps in the elucidation of the mechanism of action for any bioactive compound. For 3-(Aminomethyl)-1-benzofuran-2-carboxamide, a compound with a benzofuran core that suggests potential interactions with a range of biological macromolecules, advanced chemical biology techniques are indispensable. vulcanchem.comdrugbank.com Affinity chromatography and chemical proteomics represent powerful and complementary approaches to isolate, identify, and validate the specific protein targets with which this compound interacts within a complex biological system. nih.gov

Affinity Chromatography for Target Isolation

Affinity chromatography is a highly effective technique for isolating specific binding partners of a molecule of interest from a complex mixture, such as a cell lysate. The fundamental principle of this method lies in the specific, reversible interaction between the compound (the ligand) and its target protein(s).

To apply this technique to 3-(Aminomethyl)-1-benzofuran-2-carboxamide, the compound would first be immobilized onto a solid support matrix, such as Sepharose beads. This is typically achieved by synthesizing a derivative of the compound that includes a linker arm, which can then be covalently attached to the matrix without sterically hindering the compound's interaction with its target proteins.

Once the affinity matrix is prepared, a cell or tissue lysate is passed over it. Proteins that have a binding affinity for 3-(Aminomethyl)-1-benzofuran-2-carboxamide will bind to the immobilized ligand, while other proteins will wash through. Following a series of washing steps to remove non-specifically bound proteins, the specifically bound target proteins are eluted. Elution can be achieved by changing the buffer conditions (e.g., pH, ionic strength) or, more specifically, by adding a high concentration of the free compound to compete with the immobilized ligand for the target protein's binding site.

The eluted proteins can then be identified using techniques such as mass spectrometry. This approach not only helps in identifying the direct targets of the compound but can also provide insights into the composition of protein complexes that may be associated with the primary target.

Chemical Proteomics for Target Validation and Profiling

Chemical proteomics offers a broader, more in-depth analysis of a compound's interactions within the native cellular environment. researchgate.netnih.gov This approach often utilizes activity-based protein profiling (ABPP) or thermal proteome profiling (TPP) to identify and validate drug targets. researchgate.netnih.gov

In the context of 3-(Aminomethyl)-1-benzofuran-2-carboxamide, a chemical probe would be synthesized. This probe is a modified version of the parent compound that incorporates a reporter tag (e.g., a biotin (B1667282) or a fluorescent dye) and a reactive group that can form a covalent bond with the target protein upon binding. This allows for the "tagging" of target proteins within a complex proteome.

Following incubation of the probe with a cell lysate or even live cells, the tagged proteins can be enriched, often using streptavidin beads (in the case of a biotin tag), and subsequently identified by mass spectrometry. This method can provide a comprehensive profile of the proteins that interact with the compound.

Illustrative Data from a Hypothetical Target Validation Study

While specific experimental data for 3-(Aminomethyl)-1-benzofuran-2-carboxamide is not publicly available, the following table illustrates the type of results that could be obtained from a chemical proteomics experiment designed to identify its molecular targets.

| Protein ID | Protein Name | Enrichment Ratio (Compound vs. Control) | Putative Function |

| P08684 | Cyclin-dependent kinase 2 (CDK2) | 8.5 | Cell cycle regulation |

| P27361 | Glycogen synthase kinase-3 beta (GSK-3β) | 6.2 | Signal transduction, metabolism |

| Q16539 | Serine/threonine-protein kinase PIM1 | 4.8 | Cell proliferation and survival |

| P04637 | Cellular tumor antigen p53 | 3.1 | Tumor suppressor |

This table is for illustrative purposes only and does not represent actual experimental data for 3-(Aminomethyl)-1-benzofuran-2-carboxamide.

The enrichment ratio indicates the relative abundance of the protein in the sample treated with the compound's probe compared to a control sample. A higher ratio suggests a more significant interaction. Based on the known functions of benzofuran derivatives, potential targets could include kinases and proteins involved in cell cycle regulation and signaling pathways. nih.gov For instance, related benzofuran structures have been investigated as modulators of amyloid-beta aggregation and as kinase inhibitors. nih.govnih.gov

The combination of affinity chromatography and chemical proteomics provides a robust platform for the deconvolution of the molecular targets of 3-(Aminomethyl)-1-benzofuran-2-carboxamide. These techniques are essential for validating initial hypotheses about the compound's mechanism of action and for uncovering novel biological activities. The identification of specific, high-affinity targets is a critical step in the journey of a bioactive compound from a chemical entity to a potential therapeutic agent.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Aminomethyl 1 Benzofuran 2 Carboxamide Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 3-(aminomethyl)-1-benzofuran-2-carboxamide derivatives can be systematically modulated by introducing various substituents at key positions. These modifications influence the molecule's electronic properties, steric profile, and lipophilicity, which in turn affect its interaction with biological targets.

Impact of Substituents on the Benzofuran (B130515) Ring

Alterations to the benzofuran ring itself are a critical determinant of biological activity. nih.gov The introduction of different functional groups at various positions on the fused benzene (B151609) ring can significantly enhance or diminish the therapeutic efficacy of the parent compound.

Halogenation, for instance, has been shown to be a beneficial modification. The addition of chlorine, bromine, or fluorine atoms often leads to a significant increase in anticancer activities. nih.gov The hydrophobic and electronic nature of halogens can enhance the cytotoxic properties of the benzofuran scaffold. nih.gov Studies indicate that the position of the halogen is crucial; for example, adding a fluorine atom at the C-4 position has been shown to double the potency and inhibitory activity of certain benzofuran derivatives. nih.gov Similarly, 5,7-dichloro substitution has been identified as a potent modification in some series. nih.gov

Beyond halogens, other substituents like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups also play a pivotal role. The presence of a hydroxyl group can be crucial for modulating anticancer activity, as this hydrogen-donating group can form favorable interactions with target molecules. nih.gov In the context of neuroprotection, a methoxy group at the C-7 position, combined with specific substitutions on an N-phenyl ring attached to the carboxamide, has been found to be important for anti-excitotoxic effects. researchgate.net

| Position | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| 4 | Fluorine | Two-fold increase in potency and inhibitory activity. | nih.gov |

| 5 | Bromo | Excellent antibacterial activity. | nih.gov |

| 5, 7 | Dichloro | Most potent in a series of aromatase inhibitors. | nih.gov |

| 7 | Methoxy | Important for neuroprotective action against excitotoxicity. | researchgate.net |

| General | Hydroxyl | Crucial for modulating anticancer activity via hydrogen bonding. | nih.gov |

Influence of Aminomethyl Group Modifications

The group at the C-3 position of the benzofuran ring is pivotal for biological activity. While this article focuses on the "aminomethyl" group, broader structure-activity relationship (SAR) studies on C-3 substituents provide valuable insights. Research has demonstrated that installing a variety of aryl and heteroaryl substituents at the C-3 position can be achieved with high efficiency, allowing for the creation of diverse chemical libraries for screening. nih.govchemrxiv.orgmdpi.com

SAR studies on related compounds have revealed that substituents at the C-3 position significantly influence activity. For example, in one study, hydroxyl substituents at the C-3 and C-4 positions of a phenyl ring attached via a methanone (B1245722) linker resulted in good antibacterial activities. nih.gov The introduction of a methyl group at C-3, in conjunction with other modifications, has also been shown to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is relevant in cancer therapy. nih.gov

| C-3 Modification | Resulting Biological Activity Profile | Reference |

|---|---|---|

| Aryl/Heteroaryl substituents | Allows for generation of diverse libraries for screening. | nih.govchemrxiv.org |

| Methyl group | Contributes to inhibition of the HIF-1 pathway. | nih.gov |

| Aryl methanone with hydroxyl groups | Leads to good antibacterial activity. | nih.gov |

Role of the Carboxamide Moiety in Ligand-Target Recognition

The carboxamide group at the C-2 position is a key pharmacophoric feature, often essential for ligand-target recognition. nih.govrsc.org This moiety can participate in crucial hydrogen bonding interactions within the binding site of a biological target. SAR studies have consistently found that substitutions at the C-2 position, including ester or heterocyclic rings, are critical for cytotoxic activity. nih.govrsc.org

The nature of the substituent on the carboxamide nitrogen (the N-substituent) is particularly important. For instance, a series of N-phenylbenzofuran-2-carboxamide derivatives were designed as modulators of Amyloid Beta (Aβ42) aggregation. nih.govresearchgate.net In this series, the substitution on the N-phenyl ring determined whether the compound would inhibit or promote fibrillogenesis. nih.govresearchgate.net Derivatives with a methoxyphenol group demonstrated concentration-dependent inhibition of Aβ42 aggregation, whereas those with a 4-methoxyphenyl (B3050149) ring accelerated it. nih.govresearchgate.net This highlights the profound impact of the carboxamide N-substituent on directing the biological effect. nih.govresearchgate.net Furthermore, the presence of an N-phenethyl carboxamide was found to significantly enhance antiproliferative activity, which was further boosted by a morpholinyl substitution on the N-phenethyl ring. nih.gov

| Carboxamide (C-2) Modification | Observed Effect | Target/Activity | Reference |

|---|---|---|---|

| N-(methoxyphenol) | Inhibition of aggregation. | Amyloid Beta (Aβ42) | nih.govresearchgate.net |

| N-(4-methoxyphenyl) | Acceleration of aggregation. | Amyloid Beta (Aβ42) | nih.govresearchgate.net |

| N-phenethyl | Enhanced antiproliferative activity. | Anticancer | nih.gov |

| N-phenethyl with para-morpholinyl substitution | Further enhanced antiproliferative activity. | Anticancer | nih.gov |

Conformational Analysis and Bioactive Conformations

Understanding the three-dimensional structure and conformational flexibility of 3-(aminomethyl)-1-benzofuran-2-carboxamide derivatives is essential for rational drug design. The bioactive conformation, i.e., the spatial arrangement of the molecule when it binds to its target, often dictates its potency and selectivity. A combination of experimental and computational techniques is employed to elucidate these structural features.

NMR Spectroscopy and X-ray Crystallography of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful experimental tools for determining molecular structure. researchgate.netnih.gov X-ray crystallography provides a static, high-resolution picture of the molecule's conformation in the solid state. nih.gov It allows for the precise determination of bond lengths, bond angles, and torsion angles, offering unambiguous structural information. researchgate.netvensel.orgresearchgate.net The crystal structure of a molecule can reveal key intramolecular and intermolecular interactions, such as hydrogen bonds, that stabilize a particular conformation. nih.gov For example, crystallographic studies of benzofuran derivatives have confirmed their planar nature and provided detailed geometric parameters. vensel.org

In contrast, NMR spectroscopy provides insights into the conformational dynamics of molecules in solution, which is often more representative of the physiological environment. researchgate.net Techniques like 1H NMR can be used to characterize synthesized compounds, while more advanced 2D NMR experiments, such as ROESY, can reveal through-space interactions between protons, providing distance constraints that help define the molecule's preferred conformation(s) in solution. researchgate.netresearchgate.net For flexible molecules, NMR can help identify the equilibrium between different conformers. researchgate.net

Computational Conformational Sampling

Computational methods are invaluable for exploring the conformational landscape of flexible molecules and complementing experimental data. researchgate.netnih.gov Techniques like molecular docking can predict how a ligand might bind to a protein target, suggesting a putative bioactive conformation. nih.govresearchgate.net These studies can reveal key interactions, such as the orientation of the benzofuran ring within a binding site, which can play a major role in determining biological activity. nih.govresearchgate.net

Molecular dynamics (MD) simulations and other conformational search algorithms can generate a large ensemble of possible conformations, providing a detailed picture of the molecule's flexibility. researchgate.net By calculating the relative energies of these conformations, computational chemistry can predict the most stable or low-energy conformers. nih.gov This information, when combined with experimental data from NMR and X-ray crystallography, allows for a comprehensive understanding of the structural and dynamic properties that govern the biological activity of 3-(aminomethyl)-1-benzofuran-2-carboxamide derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the variations in the biological activity of a set of congeneric molecules are dependent on the changes in their molecular features. wikipedia.org These models are instrumental in predicting the activity of novel compounds, thereby prioritizing synthesis and testing, and providing insights into the mechanism of action. The development of a robust QSAR model involves several key stages: data set selection, calculation of molecular descriptors, variable selection, model generation, and rigorous validation. nih.govwikipedia.org

2D and 3D QSAR Approaches

QSAR models are broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches, distinguished by the types of molecular descriptors they employ. nih.gov

2D-QSAR: These models utilize descriptors derived from the 2D representation of a molecule, which are computationally inexpensive and relatively simple to interpret. These descriptors can be categorized as electronic (e.g., partial charges, dipole moments), steric (e.g., molecular weight, molar refractivity), topological (e.g., connectivity indices), and physicochemical (e.g., logP). nih.gov For instance, a 2D-QSAR study on active benzofuran-based vasodilators identified a semiempirical descriptor, "maximum e-e repulsion for bond C-O," as a significant factor influencing activity, highlighting the importance of electronic properties within the scaffold. nih.gov Statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly used to build the model. nih.gov

3D-QSAR: In contrast, 3D-QSAR methods require the 3D coordinates of the atoms and the conformational alignment of the molecules in the dataset. slideshare.net These approaches provide a more detailed and intuitive understanding of the structure-activity relationship by mapping the interaction fields around the molecules. slideshare.net

Comparative Molecular Field Analysis (CoMFA): This technique calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields of the aligned molecules with a probe atom on a 3D grid. The resulting field values are then correlated with biological activity using Partial Least Squares (PLS) regression. nih.govslideshare.net

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more comprehensive model of interaction requirements. researchgate.net

The results of 3D-QSAR studies are typically visualized as 3D contour maps. researchgate.net These maps highlight regions in space where specific properties are predicted to enhance or diminish biological activity. For example, a 3D-QSAR study on dibenzofuran (B1670420) derivatives generated a pharmacophore model indicating that one ring aromatic (RA), three hydrophobic (Hyd), and two hydrogen bond acceptor (HBA) features were crucial for binding to the target protein. nih.gov Such visual outputs are invaluable for guiding the design of new derivatives with improved potency.

A comparative study on arylbenzofuran histamine (B1213489) H3 receptor antagonists found that 2D-QSAR methods (MLR and ANN) performed as well as a 3D-QSAR method (HASL) in predicting binding affinities, suggesting that for certain scaffolds, simpler models can be as reliable as more computationally intensive ones. nih.gov

Statistical Validation of QSAR Models

The development of a QSAR model is incomplete without rigorous statistical validation to ensure its reliability, robustness, and predictive power. derpharmachemica.com Validation is essential to confirm that the model is not a result of a chance correlation and can accurately predict the activity of new, untested compounds. derpharmachemica.com The validation process is generally divided into internal and external validation. basicmedicalkey.com

Internal Validation: This process assesses the stability and robustness of the model using only the training set data from which the model was derived. derpharmachemica.combasicmedicalkey.com The most common method is cross-validation.

Leave-One-Out (LOO) Cross-Validation: In this iterative process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The predictive ability is quantified by the cross-validation coefficient, q². nih.gov

Leave-Many-Out (LMO) or k-Fold Cross-Validation: The dataset is divided into k subsets. In each step, one subset is omitted, and the model is trained on the other k-1 subsets and used to predict the activities of the omitted compounds. nih.gov

A high q² value (typically > 0.5) is considered indicative of a robust model with good internal predictivity. nih.gov

External Validation: This is considered the most stringent test of a model's predictive capability. nih.gov The initial dataset is split into a training set, used to construct the model, and a test set of compounds that are not used in model development. basicmedicalkey.com The model's ability to predict the activities of the test set compounds is then evaluated. Key statistical metrics for external validation include the coefficient of determination (R²) and the predictive R² (pred_R²). derpharmachemica.com

The Organisation for Economic Co-operation and Development (OECD) has established principles for validating QSAR models for regulatory purposes, emphasizing the need for appropriate measures of goodness-of-fit, robustness, and predictivity. basicmedicalkey.com

| Parameter | Symbol | Description | Typical Value for a Good Model |

| Correlation Coefficient | R | Measures the quality of the fit of the model to the training data. | > 0.8 |

| Coefficient of Determination | R² | Represents the fraction of the variance in the biological activity that is explained by the model. | > 0.6 |

| Cross-validated R² | q² or Q² | An internal validation metric that assesses the model's robustness and internal predictivity. | > 0.5 |

| Predicted R² for Test Set | pred_R² | An external validation metric that measures the predictive power of the model for new compounds. | > 0.6 |

| Standard Deviation of Error of Prediction | SDEP | Measures the average deviation of the predicted values from the experimental values. | As low as possible |

| Fisher's Test Value | F | A statistical test that assesses the overall significance of the regression model. | High value indicates significance |

Table 1: Key statistical parameters for the validation of QSAR models.

Fragment-Based Drug Discovery (FBDD) and Lead Optimization Principles Applied to the Benzofuran Scaffold

Fragment-Based Drug Discovery (FBDD) has become a powerful alternative to traditional high-throughput screening for identifying starting points for drug development. frontiersin.org This approach uses libraries of small, low-molecular-weight compounds ("fragments") to screen for weak but efficient binding to a biological target. frontiersin.org Once a fragment hit is identified, it serves as a foundation for building a more potent lead compound through chemical elaboration. frontiersin.org

The benzofuran scaffold has been successfully utilized in FBDD campaigns. For example, in a study targeting the Escherichia coli thiol-disulfide oxidoreductase enzyme DsbA, a critical virulence factor, an FBDD approach was employed. monash.edu Biophysical screening of a fragment library identified a benzofuran hit, 2-(6-bromobenzofuran-3-yl)acetic acid, which exhibited weak affinity in the high millimolar range. monash.edunih.gov

Following the identification of this initial fragment, the principles of lead optimization were applied to enhance its binding affinity and develop it into a more potent inhibitor. Lead optimization involves the systematic modification of the hit structure to improve its potency, selectivity, and pharmacokinetic properties. For the benzofuran DsbA inhibitor, this involved:

Structure-Guided Elaboration: X-ray crystallography was used to determine how the fragment and its elaborated analogues bound to the hydrophobic groove of the DsbA enzyme. latrobe.edu.aulatrobe.edu.au This structural information guided the synthetic strategy.

Chemical Synthesis: The benzofuran scaffold was chemically modified at several positions. For instance, Suzuki-Miyaura coupling was used to install substituted phenyl groups at the 5- and 6-positions of the benzofuran ring. latrobe.edu.au Further derivatization at the 2-position allowed exploration of a more polar region of the binding groove. latrobe.edu.au Synthetic strategies combining C-H arylation and transamidation have also been developed to create diverse libraries of benzofuran-2-carboxamide (B1298429) derivatives for screening. mdpi.comdiva-portal.org

Affinity Measurement: The binding affinity of the newly synthesized analogues was measured using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR). latrobe.edu.au This allowed for the quantitative assessment of the structure-activity relationship, demonstrating a significant improvement in affinity from the initial fragment.

The table below illustrates the evolution from an initial fragment hit to more potent compounds through chemical elaboration.

| Compound | Structure | Modification from Fragment | Binding Affinity (K D ) |

| Fragment Hit | 2-(6-bromobenzofuran-3-yl)acetic acid | - | High mM |

| Compound 25 | Structure not detailed in source | Elaboration of the scaffold | 326 ± 25 µM |

| Compound 28 | Structure not detailed in source | Elaboration of the scaffold | 341 ± 57 µM |

| Analogue 2b | 6-(m-methoxy)phenyl derivative | Phenyl group at C6 | High µM to low mM range |

Table 2: Example of lead optimization starting from a benzofuran fragment. Data sourced from studies on DsbA inhibitors. monash.edulatrobe.edu.au

This process of fragment identification followed by structure-guided optimization demonstrates the successful application of FBDD principles to the benzofuran scaffold, transforming a low-affinity hit into a promising lead series for the development of novel antivirulence compounds. latrobe.edu.au

Preclinical in Vitro and in Vivo Non Human Biological Evaluation of 3 Aminomethyl 1 Benzofuran 2 Carboxamide

Cell-Based Assays and Cellular Models

Cytotoxicity and Cell Viability Assays (Excluding Human Toxicity)

The cytotoxic potential of various benzofuran-2-carboxamide (B1298429) derivatives has been investigated against a range of cancer cell lines. For instance, a study on novel heterocyclic derivatives of benzofuran-2-carboxamides demonstrated concentration-dependent antiproliferative effects. Specifically, certain 2-imidazolynyl and 2-N-acetamidopyridyl substituted amides showed selective effects on specific tumor cell lines.

In another study, novel 3-aminobenzofuran derivatives were evaluated for their cytotoxic effects on the PC12 cell line, a rat adrenal pheochromocytoma cell line commonly used in neuroscience research. The results indicated that the tested compounds were nontoxic to these cells at concentrations up to 100 μM, suggesting a favorable safety profile in this specific in vitro model. nih.gov The cell viability was maintained at over 85% for all tested compounds. nih.gov

Furthermore, research into benzofuran-based sulfonamides revealed that some derivatives possessed selective and moderate growth inhibitory activity toward certain cancer cell lines in the US-NCI 60-cell line screen. researchgate.net

Cellular Proliferation and Differentiation Studies

Benzofuran-2-carboxamide derivatives have been shown to inhibit the proliferation of various cancer cell lines. One study reported that the benzofuran-2-carboxamide derivative, 50g , demonstrated high anti-proliferation potency against HCT-116, HeLa, HepG2, and A549 cells, with IC50 values in the sub-micromolar to low micromolar range. nih.gov The mechanism for this antiproliferative activity was suggested to be the disruption of tubulin polymerization. nih.gov

Another investigation into benzofuran-isatin carbohydrazide (B1668358) hybrids, which contain a carboxamide linkage, showed good anti-proliferative activity against colorectal cancer SW-620 and HT-29 cell lines. nih.gov Moreover, some C4 and C5-substituted benzofuran-2-carboxamide derivatives have been identified as potent inhibitors of the growth of different colon cancer cell lines, exhibiting both cytotoxic/cytostatic and antiproliferative activity. nih.gov

The antiproliferative activities of a series of benzofuran-based compounds were also evaluated against human breast cancer (MCF-7 and MDA-MB-231) cell lines. One derivative, 44b , was particularly effective against MDA-MB-231 cells, with an IC50 value of 2.52 μM, and was shown to arrest the cell cycle at the G2-M phase. nih.gov

Functional Assays in Specific Cell Lines (e.g., neuronal, immune, cancer cell lines for target engagement)

Functional assays in specific cell lines have revealed diverse activities for benzofuran-2-carboxamide derivatives. In the context of neurodegenerative diseases, certain N-(3,4-substitutedphenyl)benzofuran-2-carboxamide derivatives have been shown to provide significant neuroprotection to mouse hippocampal neuronal HT22 cells against Aβ42-induced cytotoxicity. researchgate.net Specifically, compounds 5a and 5b from this series demonstrated the ability to rescue neuronal cells from amyloid-beta mediated toxicity. researchgate.net

A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were evaluated for their neuroprotective effects against NMDA-induced excitotoxicity in primary cultured rat cortical cells. nih.gov Several of these compounds significantly increased the viability of NMDA-treated neurons. nih.gov For example, compound 1f exhibited a potent and efficacious inhibition of NMDA-induced toxicity, with cell survival rates comparable to the known NMDA antagonist, memantine. nih.gov These derivatives were also shown to attenuate NMDA-induced reactive oxygen species (ROS) generation. nih.gov

In immune cells, C4 and C5-substituted benzofuran-2-carboxamide derivatives have been identified as effective inhibitors of CCL20-induced chemotaxis of human peripheral blood mononuclear cells (PBMCs). nih.gov This suggests a potential immunomodulatory role for this class of compounds. nih.gov

Enzyme Inhibition and Receptor Binding Studies in vitro

IC50 and Ki Determination

Several studies have reported the enzyme inhibitory activities of benzofuran-2-carboxamide derivatives. For example, a series of novel 3-aminobenzofuran derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov Almost all derivatives exhibited moderate to good inhibitory activity, with IC50 values ranging from 0.64 to 81.06 μM for AChE. nih.gov

Another study focused on the design and synthesis of benzofuran-based sulfonamides as inhibitors of carbonic anhydrase (CA) isoforms. researchgate.net The target tumor-associated hCA IX and XII isoforms were efficiently inhibited, with Ki values in the nanomolar range (10.0–97.5 nM for hCA IX and 10.1–71.8 nM for hCA XII). researchgate.net

Furthermore, a series of benzofuran (B130515) derivatives were designed and synthesized as selective inhibitors of sirtuin 2 (SIRT2). mdpi.com The enzymatic assay showed that all the compounds exhibited anti-SIRT2 activity with IC50 values at the micromolar level, and they were selective over SIRT1 and SIRT3. mdpi.com

Interactive Data Table: Enzyme Inhibition by Benzofuran-2-Carboxamide Derivatives

| Compound | Target Enzyme | IC50 (µM) | Ki (nM) | Reference |

| Analog 5f | Acetylcholinesterase (AChE) | 0.64 | Not Reported | nih.gov |

| Analog 5f | Butyrylcholinesterase (BuChE) | Not Reported | Not Reported | nih.gov |

| Benzofuran Sulfonamides | Carbonic Anhydrase IX (hCA IX) | Not Reported | 10.0 - 97.5 | researchgate.net |

| Benzofuran Sulfonamides | Carbonic Anhydrase XII (hCA XII) | Not Reported | 10.1 - 71.8 | researchgate.net |

| Compound 7e | Sirtuin 2 (SIRT2) | 3.81 | Not Reported | mdpi.com |

Receptor Binding Affinities and Selectivity Profiles

While not benzofuran-2-carboxamides, these findings in a related scaffold suggest that the aminomethyl-benzofuran core could potentially be a valuable pharmacophore for targeting G-protein coupled receptors. However, without specific binding studies on 3-(Aminomethyl)-1-benzofuran-2-carboxamide, any such potential remains speculative.

In Vivo Efficacy and Mechanism Validation in Animal Models (Non-Human)

Preclinical in vivo studies in animal models are crucial for understanding a compound's biological effects in a living system. These studies help to validate the mechanism of action and assess pharmacodynamic markers.

Pharmacodynamic Marker Assessment in Rodent Models

Pharmacodynamic (PD) studies are designed to investigate the biochemical and physiological effects of a drug on the body. For benzofuran derivatives, which have been explored for various central nervous system (CNS) and oncology targets, PD marker assessment in rodent models is a critical step. nih.govnih.gov For instance, if 3-(Aminomethyl)-1-benzofuran-2-carboxamide were being developed as an immunomodulatory agent for multiple sclerosis, a key PD marker would be the reduction of peripheral blood lymphocyte counts in rats, a common measure for S1P1 receptor agonists. researchgate.net In such studies, rodents are administered the compound, and blood samples are collected at various time points to quantify the target cell population, demonstrating the compound's effect and duration of action.

Disease Model Validation in Animal Studies

To establish target engagement and proof-of-concept, compounds are tested in animal models of specific diseases. For a benzofuran derivative targeting neurodegenerative conditions like Alzheimer's disease, a relevant model might involve transgenic mice that overexpress amyloid-beta (Aβ). vulcanchem.com In these models, researchers would assess the compound's ability to modulate Aβ-induced cytotoxicity or inhibit cholinesterases, which are key pathological features of the disease. vulcanchem.com For oncology indications, human tumor xenograft models in immunocompromised mice are standard. nih.gov In these studies, the compound would be evaluated for its ability to retard tumor growth, and the extent of target inhibition within the tumor tissue would be measured. nih.gov

Ex Vivo Analysis of Tissues from Animal Models

Following in vivo studies, tissues are often collected for ex vivo analysis to further investigate the compound's effects at the molecular level. This can include measuring the expression of specific proteins or biomarkers in target tissues, such as the brain or tumor xenografts. nih.gov For example, if a benzofuran derivative is designed to induce a specific enzyme like cytochrome P450 1A1 in cancer cells, tumor tissues from treated mice would be analyzed to confirm the induction of this enzyme. nih.gov This provides direct evidence of the compound's mechanism of action in the relevant biological context.

Preclinical In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In vitro ADME studies are essential for predicting a drug's pharmacokinetic properties in humans. srce.hrresearchgate.net These assays are typically conducted early in the drug discovery process to identify compounds with favorable characteristics for further development. srce.hrresearchgate.net

Plasma Protein Binding

The extent to which a compound binds to plasma proteins, such as albumin and α-1-acid glycoprotein, significantly influences its distribution and availability to exert its pharmacological effect. nih.govmdpi.com Only the unbound fraction of a drug is typically active. nih.gov The plasma protein binding of benzofuran derivatives can vary widely depending on their specific structural features. encyclopedia.pubnih.gov For example, some benzofuran derivatives have been shown to bind efficiently to serum albumins. mdpi.com High plasma protein binding (greater than 97% in some cases) has been observed for certain drug candidates and can impact their pharmacokinetic profile. nih.gov

Table 1: Representative In Vitro Plasma Protein Binding Data for a Benzofuran Analog

| Species | Plasma Protein Binding (%) |

|---|---|

| Mouse | >97% |

| Rat | 45-70% |

| Dog | 45-70% |

| Human | 45-70% |

Note: This data is representative for a related compound, RBx14255, and not specific to 3-(Aminomethyl)-1-benzofuran-2-carboxamide. nih.gov

Metabolic Stability

Metabolic stability is a measure of how susceptible a compound is to being broken down by metabolic enzymes, primarily in the liver. nih.govresearchgate.net This is commonly assessed using liver microsomes or hepatocytes, which contain the major drug-metabolizing enzymes like cytochrome P450s (CYPs). srce.hrresearchgate.net A compound with high metabolic stability is likely to have a longer half-life in the body. For benzofuran-2-carboxamide derivatives, metabolic stability has been shown to be generally good in plasma, mouse microsomes, and mouse hepatocytes in some cases. nih.gov

Table 2: Representative In Vitro Metabolic Stability Data for a Benzofuran Analog

| System | Stability (% remaining after 1 hour) |

|---|---|

| Mouse Liver Microsomes | High |

| Human Liver Microsomes | Moderate to High |

| Rat Hepatocytes | High |

Note: This data is generalized from studies on benzofuran derivatives and is not specific to 3-(Aminomethyl)-1-benzofuran-2-carboxamide. nih.gov

Permeability Studies (e.g., Caco-2 cell permeability)

The assessment of a drug candidate's ability to permeate the intestinal epithelium is a critical step in preclinical development, as it provides an early indication of its potential for oral bioavailability. A widely accepted and utilized in vitro model for this purpose is the Caco-2 cell permeability assay. creative-bioarray.comcreative-bioarray.comresearchgate.net This assay employs a human colon adenocarcinoma cell line (Caco-2) that, when cultured on semi-permeable inserts, differentiates into a monolayer of polarized enterocytes with tight junctions and a brush border, mimicking the barrier properties of the human intestinal epithelium. creative-bioarray.comnih.gov

The primary metric obtained from this assay is the apparent permeability coefficient (Papp), which quantifies the rate at which a compound moves across the Caco-2 cell monolayer. nih.gov This value is instrumental in classifying compounds as having high or low intestinal permeability, a key component of the Biopharmaceutics Classification System (BCS). nih.gov Generally, a good correlation has been established between the Papp values determined in vitro and the fraction of the dose absorbed in humans (in vivo). researchgate.net

As of the current literature review, specific experimental data on the Caco-2 permeability of 3-(Aminomethyl)-1-benzofuran-2-carboxamide have not been reported. Consequently, a quantitative analysis of its Papp value and efflux ratio is not available.

However, the principles of the Caco-2 assay allow for a qualitative prediction of factors that could influence its permeability. The assay measures transport in two directions: from the apical (AP) to the basolateral (BL) side, simulating absorption from the gut lumen into the bloodstream, and from the BL to the AP side, which helps identify the involvement of efflux transporters. creative-bioarray.com

Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are expressed in Caco-2 cells and can actively pump substrates back into the intestinal lumen, thereby limiting their absorption. creative-bioarray.com The ratio of the Papp value in the BL-AP direction to the AP-BL direction is known as the efflux ratio (ER). An ER greater than 2 is generally indicative of active efflux. creative-bioarray.com

For benzofuran derivatives, structural modifications have been shown to influence their biological properties and permeability. For instance, fluorination at the benzyl (B1604629) position of certain derivatives has been suggested to enhance blood-brain barrier permeability. While not directly analogous to intestinal permeability, this highlights the potential for structural changes to impact a compound's ability to cross biological membranes.

Given the absence of direct experimental data for 3-(Aminomethyl)-1-benzofuran-2-carboxamide , permeability studies utilizing the Caco-2 cell model would be a crucial next step in its preclinical evaluation. Such studies would provide essential insights into its potential for oral absorption and the likelihood of it being a substrate for efflux transporters.

Data Table: Caco-2 Permeability of 3-(Aminomethyl)-1-benzofuran-2-carboxamide

| Parameter | Value | Reference |

| Apparent Permeability Coefficient (Papp) (AP to BL) (cm/s) | Data not available | N/A |

| Apparent Permeability Coefficient (Papp) (BL to AP) (cm/s) | Data not available | N/A |

| Efflux Ratio (ER) | Data not available | N/A |

Computational Chemistry and in Silico Modeling of 3 Aminomethyl 1 Benzofuran 2 Carboxamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions.

Based on the known activities of its structural analogs, 3-(Aminomethyl)-1-benzofuran-2-carboxamide is hypothesized to interact with several biological targets. vulcanchem.com Molecular docking simulations are employed to test these hypotheses and quantify the binding affinity.

Cholinesterases (AChE and BuChE): Derivatives of 3-aminobenzofuran have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of Alzheimer's disease. vulcanchem.com Docking studies of 3-(Aminomethyl)-1-benzofuran-2-carboxamide into the active sites of AChE (PDB ID: 4EY7) and BuChE (PDB ID: 6EVI) would be performed to predict its binding mode and affinity. These studies typically indicate that the benzofuran (B130515) core may bind to the peripheral anionic site (PAS) while the aminomethyl and carboxamide groups interact with the catalytic active site (CAS). vulcanchem.com

DNA Gyrase: The benzofuran core is also implicated in the inhibition of DNA gyrase, suggesting potential antimicrobial applications. vulcanchem.com Docking simulations with bacterial DNA gyrase (e.g., from Staphylococcus aureus, PDB ID: 2XCT) would help elucidate the specific interactions that could lead to enzyme inhibition.

Sortase A (SrtA): Other benzofuran carboxamide derivatives have been identified as inhibitors of Sortase A, a bacterial transpeptidase crucial for virulence in Gram-positive bacteria like S. aureus. Docking studies could explore the potential of 3-(Aminomethyl)-1-benzofuran-2-carboxamide to bind to the active site of SrtA (PDB ID: 2KID). nih.gov

The results of these docking studies are typically evaluated using scoring functions, which estimate the binding free energy (ΔG) in units of kcal/mol. A lower binding energy value suggests a more favorable and stable interaction. For instance, docking studies on similar benzofuran derivatives have reported binding affinity values ranging from -7.5 to -10.5 kcal/mol for various protein targets. orientjchem.orgresearchgate.net

Analysis of the docked poses of 3-(Aminomethyl)-1-benzofuran-2-carboxamide within a protein's active site reveals the specific amino acid residues involved in the interaction. The chemical structure of the compound allows for a variety of non-covalent interactions.

Hydrogen Bonding: The primary amine of the aminomethyl group and the amide protons of the carboxamide group can act as hydrogen bond donors. The carbonyl oxygen and the furan (B31954) oxygen can act as hydrogen bond acceptors. These interactions are crucial for affinity and specificity.

π-π Stacking: The planar benzofuran ring system can engage in π-π stacking interactions with aromatic residues of the protein target, such as Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp). vulcanchem.com